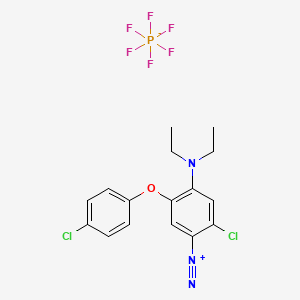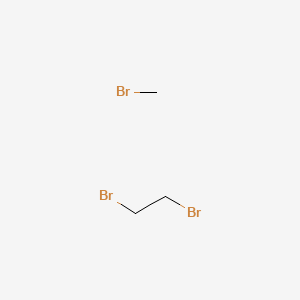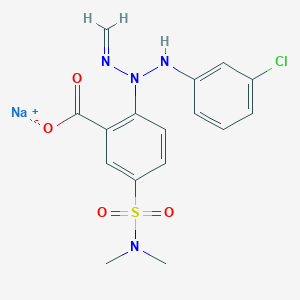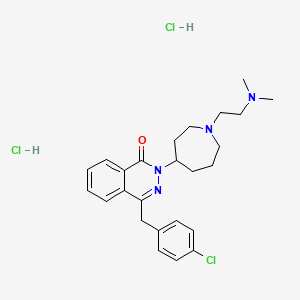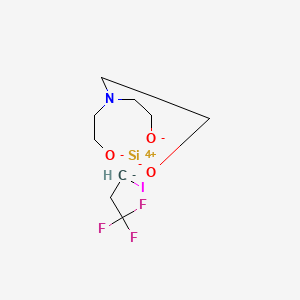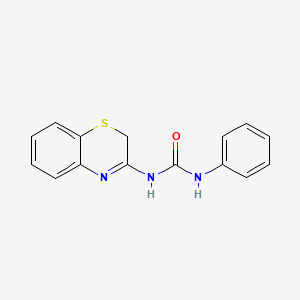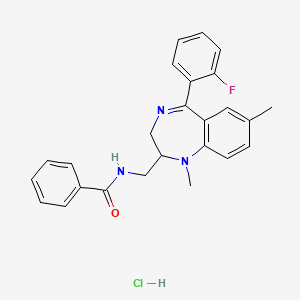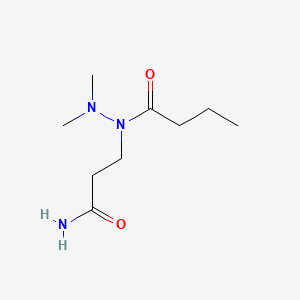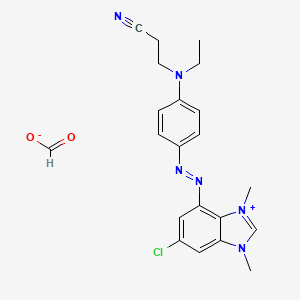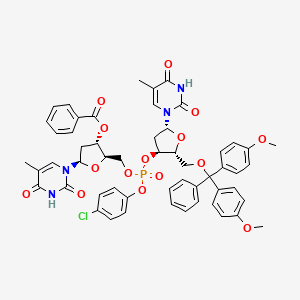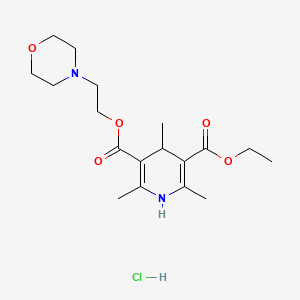
3,5-Pyridinedicarboxylic acid, 1 4-dihydro-2,4,6-trimethyl-, ethyl 2-morpholinoethyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Pyridinedicarboxylic acid, 1 4-dihydro-2,4,6-trimethyl-, ethyl 2-morpholinoethyl ester, hydrochloride is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure and properties, making it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1 4-dihydro-2,4,6-trimethyl-, ethyl 2-morpholinoethyl ester, hydrochloride typically involves multi-step organic reactions. One common method involves the esterification of 3,5-pyridinedicarboxylic acid with ethyl alcohol in the presence of a catalyst. The resulting ester is then reacted with 2-morpholinoethyl chloride under controlled conditions to form the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions ensures efficient production with minimal waste. Quality control measures are implemented to maintain the consistency and purity of the final product.
化学反応の分析
Types of Reactions
3,5-Pyridinedicarboxylic acid, 1 4-dihydro-2,4,6-trimethyl-, ethyl 2-morpholinoethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydrogenation techniques.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce various reduced forms of the original compound.
科学的研究の応用
3,5-Pyridinedicarboxylic acid, 1 4-dihydro-2,4,6-trimethyl-, ethyl 2-morpholinoethyl ester, hydrochloride has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1 4-dihydro-2,4,6-trimethyl-, ethyl 2-morpholinoethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
- Nicardipine Hydrochloride
Uniqueness
3,5-Pyridinedicarboxylic acid, 1 4-dihydro-2,4,6-trimethyl-, ethyl 2-morpholinoethyl ester, hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
102206-51-9 |
|---|---|
分子式 |
C18H29ClN2O5 |
分子量 |
388.9 g/mol |
IUPAC名 |
3-O-ethyl 5-O-(2-morpholin-4-ylethyl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C18H28N2O5.ClH/c1-5-24-17(21)15-12(2)16(14(4)19-13(15)3)18(22)25-11-8-20-6-9-23-10-7-20;/h12,19H,5-11H2,1-4H3;1H |
InChIキー |
IGEGTBZKZQEWMN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=C(C1C)C(=O)OCCN2CCOCC2)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


